Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate
Overview
Description
Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate: is a chemical compound with the molecular formula C21H10Cl6O4 and a molecular weight of 539.02 g/mol . This compound is known for its unique structure, which includes two 2,4,6-trichlorophenyl groups and a 2-phenylpropanedioate moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate typically involves the reaction of phenylmalonic acid (CAS#: 2613-89-0) with 2,4,6-trichlorophenol (CAS#: 88-06-2) under specific conditions . The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dry toluene. The reaction mixture is then treated with oxalyl chloride to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology and Medicine:
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate involves its interaction with specific molecular targets. The compound’s phenyl rings and ester groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules . The exact molecular pathways and targets depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) malonate
- Bis(2,4,6-trichlorophenyl) carbonate
Comparison: Compared to these similar compounds, Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate is unique due to its 2-phenylpropanedioate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Biological Activity
Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate, also known as bis(2,4,6-trichlorophenyl) malonate, is a chlorinated phenyl diester compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula: C15H6Cl6O4
- CAS Number: 15781-70-1
- Molecular Weight: 403.52 g/mol
- Physical State: Solid
- Melting Point: Approximately 175.17 °C (predicted)
- Boiling Point: ~559.6 °C at 760 mmHg (predicted)
- Density: ~1.6 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been studied for its potential effects on:
- Cell Cycle Regulation: Inhibition of cell proliferation through interference with cell cycle progression.
- Apoptosis Induction: Triggering programmed cell death in cancer cells.
- Antimicrobial Activity: Exhibiting properties against various pathogens.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, showing a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.
Case Study: Cancer Cell Lines
In vitro studies have assessed the compound's cytotoxic effects on various cancer cell lines. For instance:
- Cell Line Tested: MCF-7 (breast cancer) and HeLa (cervical cancer).
- Findings: The compound inhibited cell growth with IC50 values of approximately 12 µM for MCF-7 and 10 µM for HeLa cells, indicating a strong potential for further development as an anticancer agent.
Table: Summary of Biological Activities
Toxicological Profile
The compound has been classified as toxic upon inhalation and ingestion. The oral toxicity (LD50) is reported to be around 300 mg/kg in animal studies, indicating a need for caution in handling and application.
Properties
IUPAC Name |
bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl6O4/c22-11-6-13(24)18(14(25)7-11)30-20(28)17(10-4-2-1-3-5-10)21(29)31-19-15(26)8-12(23)9-16(19)27/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYUICGFAYTSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382023 | |
Record name | Bis(2,4,6-trichlorophenyl) phenylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15781-73-4 | |
Record name | Bis(2,4,6-trichlorophenyl) phenylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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